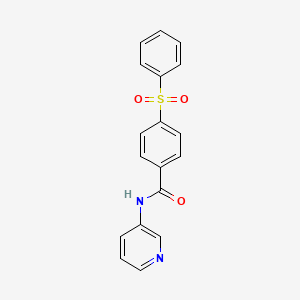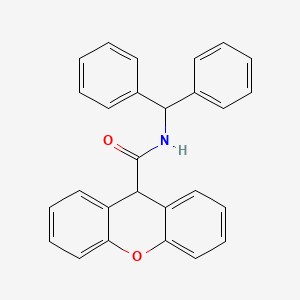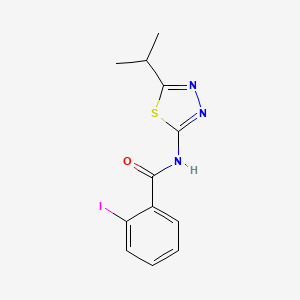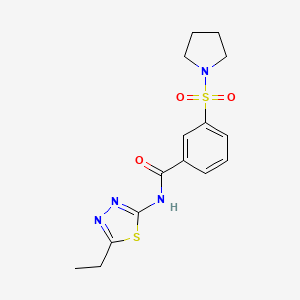
4-(phenylsulfonyl)-N-3-pyridinylbenzamide
Descripción general
Descripción
4-(phenylsulfonyl)-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(phenylsulfonyl)-N-3-pyridinylbenzamide involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer progression. By inhibiting the activity of HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which may have implications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific pathways and enzymes that are targeted by this compound. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. In addition, this compound can modulate the activity of certain neurotransmitters and receptors, which may have implications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(phenylsulfonyl)-N-3-pyridinylbenzamide in laboratory experiments is its high potency and selectivity. This compound has been shown to selectively target specific enzymes and pathways, which can lead to improved efficacy and reduced side effects. In addition, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood.
One of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound can induce cell cycle arrest and apoptosis, which can lead to toxicity in normal cells. In addition, this compound may have off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the research on 4-(phenylsulfonyl)-N-3-pyridinylbenzamide. One of the future directions is the development of new drugs based on this compound. By modifying the chemical structure of this compound, it may be possible to improve its efficacy and reduce its toxicity. In addition, the potential applications of this compound in other fields such as immunology and infectious diseases should be explored. Finally, the use of this compound in combination with other drugs may lead to improved therapeutic outcomes.
Aplicaciones Científicas De Investigación
4-(phenylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which may have implications in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(20-15-5-4-12-19-13-15)14-8-10-17(11-9-14)24(22,23)16-6-2-1-3-7-16/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSXXWEHBOUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3449141.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-furamide](/img/structure/B3449143.png)
![5-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3449145.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B3449153.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B3449158.png)

![ethyl [(4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3449174.png)
![methyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3449184.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3449198.png)



